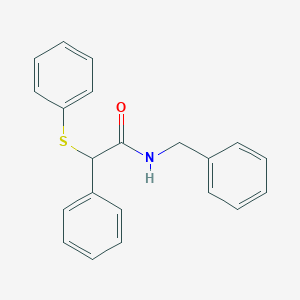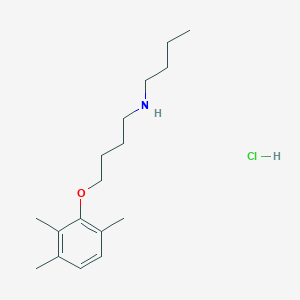
N-butyl-4-(2,3,6-trimethylphenoxy)-1-butanamine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-butyl-4-(2,3,6-trimethylphenoxy)-1-butanamine hydrochloride, also known as Buphenyl, is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound is a derivative of phenylbutyrate, a naturally occurring substance found in the human body. Buphenyl has been found to have a wide range of biochemical and physiological effects, making it a promising candidate for use in scientific research.
Mécanisme D'action
The exact mechanism of action of N-butyl-4-(2,3,6-trimethylphenoxy)-1-butanamine hydrochloride is not fully understood. However, it is believed to work by increasing the production of a substance called glutathione, which plays a key role in protecting cells from oxidative damage. N-butyl-4-(2,3,6-trimethylphenoxy)-1-butanamine hydrochloride has also been found to inhibit the production of pro-inflammatory cytokines, which are involved in the development of many chronic diseases.
Biochemical and Physiological Effects
N-butyl-4-(2,3,6-trimethylphenoxy)-1-butanamine hydrochloride has a wide range of biochemical and physiological effects. It has been found to increase the activity of enzymes involved in the detoxification of harmful substances in the body. It has also been found to increase the production of heat shock proteins, which play a key role in protecting cells from stress.
Avantages Et Limitations Des Expériences En Laboratoire
N-butyl-4-(2,3,6-trimethylphenoxy)-1-butanamine hydrochloride has several advantages for use in scientific research. It is a relatively stable compound that can be easily synthesized in large quantities. It has also been found to have low toxicity, making it a safe candidate for use in animal studies. However, one limitation of N-butyl-4-(2,3,6-trimethylphenoxy)-1-butanamine hydrochloride is that it is relatively expensive compared to other compounds that have similar effects.
Orientations Futures
There are several potential future directions for research on N-butyl-4-(2,3,6-trimethylphenoxy)-1-butanamine hydrochloride. One area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another area of interest is its potential use in the treatment of inflammatory conditions such as rheumatoid arthritis and inflammatory bowel disease. Additionally, further research is needed to fully understand the mechanism of action of N-butyl-4-(2,3,6-trimethylphenoxy)-1-butanamine hydrochloride and its potential applications in other areas of medicine.
Conclusion
N-butyl-4-(2,3,6-trimethylphenoxy)-1-butanamine hydrochloride is a promising compound that has been extensively studied for its potential therapeutic applications. Its wide range of biochemical and physiological effects make it a promising candidate for use in scientific research. While there are some limitations to its use, the potential future directions for research on N-butyl-4-(2,3,6-trimethylphenoxy)-1-butanamine hydrochloride are numerous, and it is likely that this compound will continue to be a focus of scientific interest in the coming years.
Méthodes De Synthèse
The synthesis of N-butyl-4-(2,3,6-trimethylphenoxy)-1-butanamine hydrochloride involves the reaction of butyric acid with phenol in the presence of a catalyst. The resulting product is then treated with n-butylamine to yield the final compound. The synthesis of N-butyl-4-(2,3,6-trimethylphenoxy)-1-butanamine hydrochloride is a relatively straightforward process, and the compound can be produced in large quantities with high purity.
Applications De Recherche Scientifique
N-butyl-4-(2,3,6-trimethylphenoxy)-1-butanamine hydrochloride has been extensively studied for its potential therapeutic applications in a variety of medical conditions. It has been found to have anti-inflammatory, antioxidant, and neuroprotective properties, making it a promising candidate for the treatment of conditions such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis.
Propriétés
IUPAC Name |
N-butyl-4-(2,3,6-trimethylphenoxy)butan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H29NO.ClH/c1-5-6-11-18-12-7-8-13-19-17-15(3)10-9-14(2)16(17)4;/h9-10,18H,5-8,11-13H2,1-4H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWHJJOMAGPWOSR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNCCCCOC1=C(C=CC(=C1C)C)C.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H30ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-butyl-4-(2,3,6-trimethylphenoxy)butan-1-amine;hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(acetylamino)phenyl]-2-(1-naphthyloxy)acetamide](/img/structure/B5142634.png)
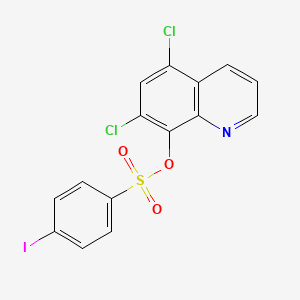
![5-{5-chloro-2-[2-(3,4-dimethylphenoxy)ethoxy]benzylidene}-2-imino-1,3-thiazolidin-4-one](/img/structure/B5142640.png)
![N-(4-fluorobenzyl)-N-methyl-2-[(8-quinolinyloxy)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B5142646.png)
![1,3,4,6-tetra-O-acetyl-2-[(2-chlorobenzoyl)amino]-2-deoxyhexopyranose](/img/structure/B5142664.png)
![2-[5-(2-methylbenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(3-methylphenyl)acetamide](/img/structure/B5142666.png)
![3-[(3-pyridinylamino)carbonyl]-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B5142674.png)
![N-{1-[1-(2,1,3-benzoxadiazol-5-ylmethyl)-4-piperidinyl]-1H-pyrazol-5-yl}cyclopentanecarboxamide](/img/structure/B5142679.png)
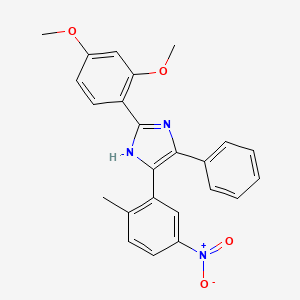
![1',3',3'-trimethyl-1',3'-dihydrospiro[chromene-2,2'-indole]-6-carbaldehyde](/img/structure/B5142687.png)
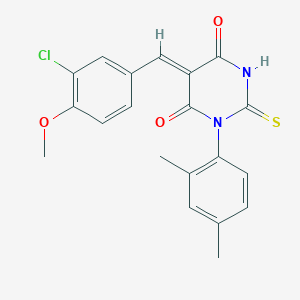
![N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-(2,4-dichlorophenoxy)acetamide](/img/structure/B5142708.png)
![1-{2-[2-(2,6-diisopropylphenoxy)ethoxy]ethyl}piperazine](/img/structure/B5142715.png)
